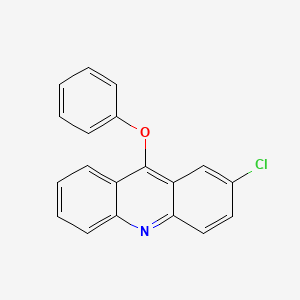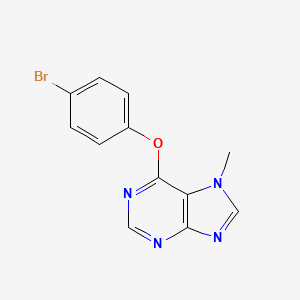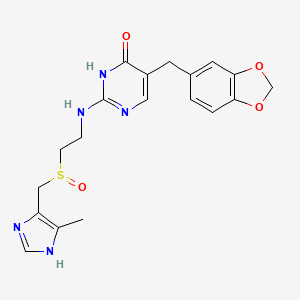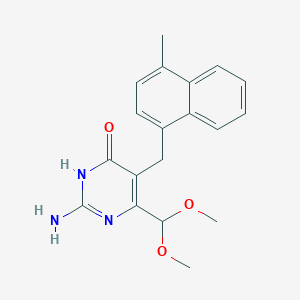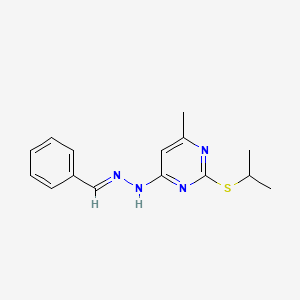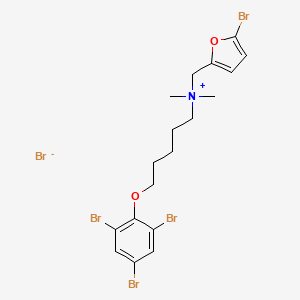![molecular formula C22H29NO2 B12919907 2-{3-[3-(Benzyloxy)phenyl]-1-propylpyrrolidin-3-yl}ethan-1-ol CAS No. 66834-31-9](/img/structure/B12919907.png)
2-{3-[3-(Benzyloxy)phenyl]-1-propylpyrrolidin-3-yl}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidin-3-yl)ethanol is an organic compound that belongs to the class of alcohols and phenols It features a complex structure with a benzyloxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidin-3-yl)ethanol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction parameters such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.
Major Products:
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction can produce simpler alcohols or hydrocarbons.
Substitution: Electrophilic substitution can introduce nitro or halogen groups onto the phenyl ring.
Applications De Recherche Scientifique
2-(3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidin-3-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and pyrrolidine moieties may play a role in binding to specific sites, influencing biological pathways and exerting therapeutic effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
2-(3-(Benzyloxy)phenyl)ethanol: A simpler analog with similar functional groups but lacking the pyrrolidine ring.
3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidine: Similar structure but without the ethanol moiety.
Uniqueness: 2-(3-(3-(Benzyloxy)phenyl)-1-propylpyrrolidin-3-yl)ethanol is unique due to its combination of benzyloxy, phenyl, pyrrolidine, and ethanol groups, which confer distinct chemical and biological properties. This complexity allows for diverse applications and interactions that simpler analogs may not exhibit.
Propriétés
Numéro CAS |
66834-31-9 |
|---|---|
Formule moléculaire |
C22H29NO2 |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
2-[3-(3-phenylmethoxyphenyl)-1-propylpyrrolidin-3-yl]ethanol |
InChI |
InChI=1S/C22H29NO2/c1-2-13-23-14-11-22(18-23,12-15-24)20-9-6-10-21(16-20)25-17-19-7-4-3-5-8-19/h3-10,16,24H,2,11-15,17-18H2,1H3 |
Clé InChI |
WCBHTQKLAZJORQ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCC(C1)(CCO)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


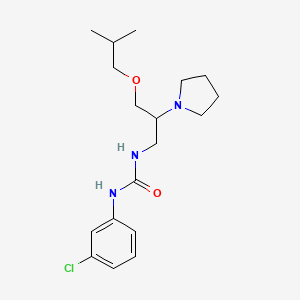
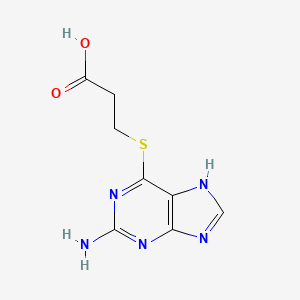
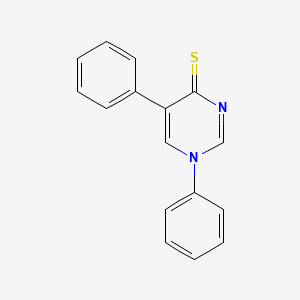
![3-phenylisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B12919840.png)

![5-Amino-2-{[(5-methylthiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12919844.png)
